4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound containing selenium.
Preparation Methods
The synthesis of 4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethyl-1,2,5-selenadiazole with suitable reagents to form the desired pyrimidine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antioxidant and antifungal agent.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: Its antioxidant properties are being explored for potential therapeutic applications in neurodegenerative diseases and cancer.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate oxidative stress in cells . The compound’s ability to scavenge free radicals and inhibit oxidative damage is a key aspect of its mechanism of action .
Comparison with Similar Compounds
4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione can be compared with other selenadiazole derivatives such as:
5,6-Dicyano[1,2,5]selenadiazolo[3,4-b]pyrazine:
7-Imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones: Studied for their antioxidant and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it suitable for a range of applications in both medicinal and materials science .
Properties
CAS No. |
3434-54-6 |
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Molecular Formula |
C6H6N4O2Se |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
4,6-dimethyl-[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2Se/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
DBYGTBWHDSPWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=N[Se]N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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